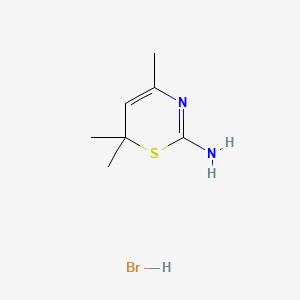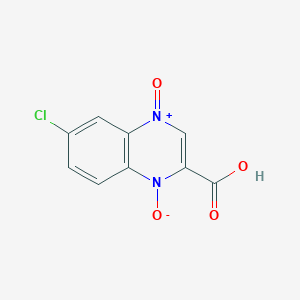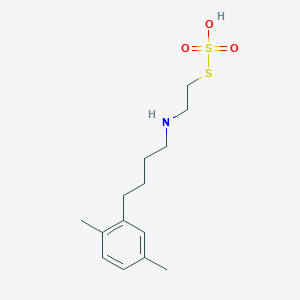
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a xylyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2,5-xylyl butylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction conditions are optimized to achieve high yield and purity of the product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfate group, which can act as both a nucleophile and an electrophile under different conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the thiosulfate group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of sulfonates or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a reagent for various organic synthesis reactions.
Biology: In biological research, the compound is used as a probe to study the interactions between proteins and other biomolecules.
Industry: In the industrial sector, the compound is used as an additive in various formulations, including lubricants, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of metalloproteins and metalloenzymes. Additionally, the thiosulfate group can undergo redox reactions, influencing the redox state of the cellular environment and affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
Compared to similar compounds, S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate exhibits unique properties due to the presence of the 2,5-xylyl group. This structural feature enhances its reactivity and allows it to participate in a wider range of chemical reactions. Additionally, the compound’s ability to form stable complexes with metal ions makes it particularly valuable for applications in biological and medicinal research .
Propriétés
Numéro CAS |
21224-59-9 |
|---|---|
Formule moléculaire |
C14H23NO3S2 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1,4-dimethyl-2-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-19-20(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,16,17,18) |
Clé InChI |
PVKPYRBMWORZPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


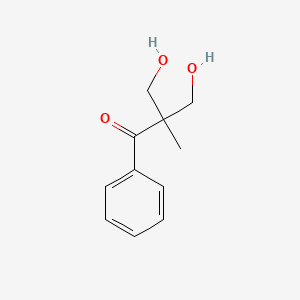
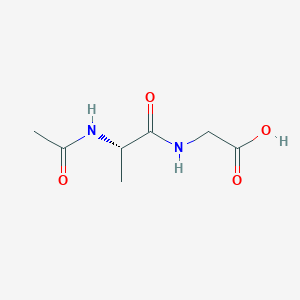
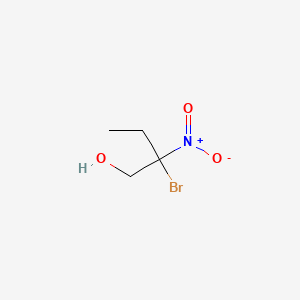

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

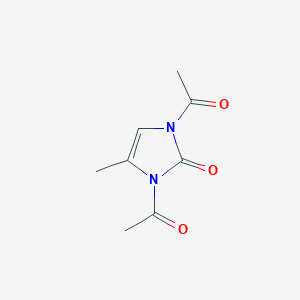
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
